

Stereochemical Profiling and Synthetic Methodologies of 2-Hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	2-Hydroxycyclohexanecarboxylic acid
CAS No.:	609-69-8
Cat. No.:	B3021824

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Executive Summary

2-Hydroxycyclohexanecarboxylic acid is a bifunctional alicyclic compound that serves as a critical building block in organic synthesis and pharmaceutical development[1],[2]. Because the cyclohexane ring is substituted at adjacent carbons (C1 and C2) with a carboxylic acid and a hydroxyl group respectively, the molecule presents a rich stereochemical landscape[1]. Mastering the synthesis, conformational analysis, and chiral resolution of its stereoisomers is essential for researchers developing conformationally restricted drug analogs, such as constrained serines (c6Ser) and arginase inhibitors[3],[4]. This guide provides an in-depth analysis of the compound's stereochemistry, details self-validating synthetic protocols, and explores its applications in modern drug discovery.

Stereochemical Landscape and Conformational Analysis

The presence of two chiral centers at C1 and C2 gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. These isomers are broadly classified into cis and trans geometries based on the relative spatial arrangement of the functional groups across the cyclohexane ring's plane[1].

The thermodynamic stability of these isomers is dictated by their preferred chair conformations:

- **Trans Isomers ((1R,2R) and (1S,2S)):** These isomers predominantly adopt a diequatorial (e,e) conformation. Placing both the bulky -COOH and -OH groups in equatorial positions minimizes 1,3-diaxial steric clashes, making the trans-isomers thermodynamically more stable than their cis counterparts.
- **Cis Isomers ((1R,2S) and (1S,2R)):** These isomers must adopt an axial-equatorial (a,e or e,a) conformation. The forced axial positioning of one substituent introduces significant 1,3-diaxial strain, raising the ground-state energy of the molecule.

Causality in Synthesis: This fundamental difference in thermodynamic stability is actively exploited during synthesis. Kinetically controlled reactions often yield a mixture of cis and trans isomers. However, by subjecting the mixture to strongly basic conditions, researchers can selectively funnel the mixture into the thermodynamically favored trans-(e,e) geometry via reversible enolization at C1[5].

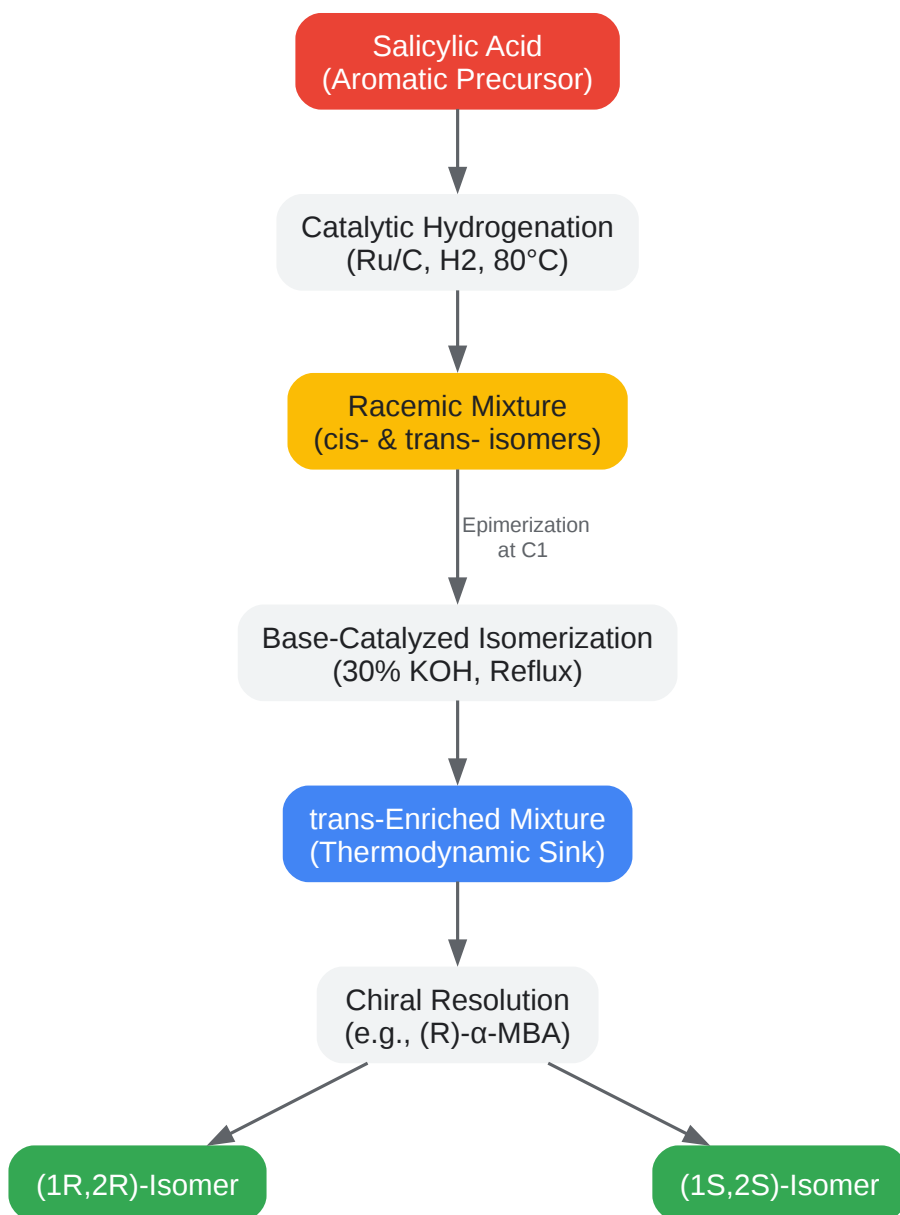
Physical and Structural Data

To facilitate analytical tracking and compound verification, the core quantitative data for **2-hydroxycyclohexanecarboxylic acid** is summarized below[2],[6],[7].

Property	Value / Description
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Stereocenters	2 (C1, C2)
Total Stereoisomers	4
Isomer Configurations	(1R,2R), (1S,2S), (1R,2S), (1S,2R)
Melting Point (cis/trans mix)	67.0 - 71.0 °C
Predicted pKa	4.95 ± 0.28
CAS Registry Number	609-69-8

Synthetic Workflows and Resolution Protocols

The de novo synthesis of specific stereoisomers typically begins with the catalytic hydrogenation of salicylic acid, followed by thermodynamic isomerization and chiral resolution.



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Workflow for the synthesis and resolution of **2-hydroxycyclohexanecarboxylic acid**.

Step-by-Step Methodology: Synthesis and Isomerization

The following protocol outlines a self-validating system for synthesizing the trans-enriched racemate.

Step 1: Catalytic Hydrogenation of Salicylic Acid

- Procedure: Dissolve salicylic acid in ethanol and add 5% Ruthenium on Carbon (Ru/C) catalyst. Pressurize the reactor with H₂ (approx. 50 atm) and heat to 80°C until hydrogen uptake ceases.
- Causality: The choice of Ru/C over standard Palladium (Pd/C) is critical. Pd/C frequently catalyzes the unwanted hydrogenolysis of the benzylic-like C-O bond, stripping the hydroxyl group. Ru/C selectively reduces the aromatic ring while preserving the bifunctional nature of the molecule[1].
- Self-Validation: Filter the catalyst, concentrate the filtrate, and acquire a ¹H-NMR spectrum. The complete absence of aromatic protons (7.0–8.0 ppm) validates the successful reduction to the cyclohexane scaffold.

Step 2: Base-Catalyzed Thermodynamic Isomerization

- Procedure: Suspend the resulting cis/trans mixture in 30% aqueous KOH and reflux for 24 hours[5]. Acidify the mixture to pH 2 using HCl and extract with ethyl acetate.
- Causality: The harsh basic conditions deprotonate the weakly acidic α-carbon (C1), forming an enolate intermediate. Because the cis-(a,e) conformation suffers from severe 1,3-diaxial steric strain, reprotonation heavily favors the formation of the trans-(e,e) geometry. The system acts as a thermodynamic sink, accumulating the trans-isomer[5].
- Self-Validation: Analyze the extracted product via ¹H-NMR in CDCl₃. Examine the coupling constant (J) between the protons at C1 and C2. The trans diequatorial isomer features two axial protons, resulting in a large diaxial coupling constant (J_{a,a} > 9 Hz). A dominant large J - value internally validates the successful enrichment of the trans-isomer[1].

Step 3: Chiral Resolution

- Procedure: Dissolve the trans-enriched racemate in an acetone/water mixture. Add 0.5 equivalents of a chiral amine, such as (R)- α -methylbenzylamine ((R)- α -MBA). Allow the diastereomeric salts to crystallize.
- Self-Validation: Recrystallize the formed salts until a constant specific optical rotation is achieved. Liberate the free enantiomerically pure acid using dilute HCl and confirm enantiomeric excess (ee > 98%) via chiral HPLC.

Applications in Drug Development

The rigid cyclohexane backbone of **2-hydroxycyclohexanecarboxylic acid** makes it an invaluable scaffold in pharmaceutical chemistry[2]. By restricting the conformational freedom of functional groups, researchers can probe specific receptor-ligand interactions with high precision.

- Conformationally Constrained Amino Acids: The stereoisomers are direct precursors to 1-amino-**2-hydroxycyclohexanecarboxylic acids** (c6Ser). These constrained serine analogs are incorporated into peptides to study cellular entry mechanisms and to synthesize highly potent δ -opioid receptor agonists (e.g., Leu-enkephalin analogs)[3].
- Arginase Inhibitors: Derivatives of the cyclohexane scaffold are utilized in the development of novel boron-containing arginase inhibitors. These compounds are critical in immunoncology, as they reverse the suppression of anti-tumor immunity mediated by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment[4].

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